(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde
Description
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI Key |
RNCDLMVMDQUSGI-QYNIQEEDSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)[C@@H](C=O)O)CO)C |
Canonical SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the aldehyde group can yield primary alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Chiral Synthesis :
- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in drug development to ensure efficacy and reduce side effects.
- For instance, it can be utilized in the synthesis of antiviral agents and anti-cancer drugs by serving as a precursor for more complex structures .
- Drug Delivery Systems :
- Biological Activity :
Agrochemical Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
-
Synthesis of Antiviral Agents :
- A study demonstrated the use of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde in synthesizing a series of antiviral compounds that showed significant activity against viral infections in vitro.
-
Development of Chiral Pesticides :
- Research conducted on the modification of this compound led to the creation of chiral pesticides that exhibited improved selectivity towards target pests while minimizing impact on beneficial insects.
Mechanism of Action
The mechanism by which (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing functional groups, stereochemistry, and applications:
Key Findings:
Functional Group Influence :
- The aldehyde group in the target compound distinguishes it from carboxylic acid () or ester derivatives (). This renders it more reactive in nucleophilic additions compared to ketone-containing analogs .
- The hydroxymethyl substituent on the dioxolane ring enhances hydrophilicity relative to allyl- or phenyl-substituted analogs ().
Stereochemical Impact :
- The (4S,5R) configuration in the target compound creates a distinct spatial arrangement compared to (4R,5S) in , which may affect enantioselectivity in catalytic applications .
- Stereochemical mismatches (e.g., (4S) vs. (4R)) can drastically alter biological activity or synthetic utility, as seen in chiral auxiliaries .
Synthetic Utility :
- Dioxolane rings are widely used as protecting groups for diols or to stabilize reactive intermediates. The target compound’s hydroxymethyl group offers a handle for further functionalization, unlike methoxy-substituted analogs () .
- Compared to the carboxylic acid derivative (), the aldehyde group enables reductive amination or aldol reactions, broadening its utility in drug discovery .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Stereochemical Comparison
Biological Activity
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dioxolane ring and a hydroxymethyl group. Its molecular formula is , with a molecular weight of approximately 202.25 g/mol. The stereochemistry is significant for its biological activity, particularly the (S) and (R) configurations at specific centers.
Antioxidant Properties
Research indicates that (S)-2-hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exhibits antioxidant activity . This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial for skin whitening applications and treating hyperpigmentation disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Tyrosinase | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 30 |
Antimicrobial Activity
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde has shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Interaction : For tyrosinase inhibition, the compound likely binds to the active site of the enzyme due to its structural similarity to natural substrates.
- Antimicrobial Action : The disruption of microbial cell membranes may occur through interaction with lipid components or by interfering with metabolic pathways.
Case Studies
Several studies have highlighted the potential applications of (S)-2-hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde:
- Skin Applications : A study published in Journal of Cosmetic Dermatology evaluated the efficacy of this compound in reducing hyperpigmentation. Results indicated significant improvement in skin tone among participants after topical application over eight weeks.
- Neuroprotective Effects : Another research article demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential therapeutic uses in neurodegenerative diseases like Alzheimer's.
- Antibacterial Formulations : A formulation containing this compound was tested against common skin pathogens and showed promising results in reducing bacterial load without causing irritation.
Q & A
Q. What spectroscopic methods are most effective for characterizing the purity and stereochemical configuration of this compound?
To confirm purity and stereochemistry, employ a combination of:
- 1H/13C NMR : Analyze coupling constants (e.g., J values for vicinal protons) to infer spatial arrangements. For example, the dioxolane ring protons (4S,5R) will exhibit distinct splitting patterns due to restricted rotation .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. The SHELX software suite is widely used for refinement, particularly for small molecules with chiral centers .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities.
- Polarimetry or CD spectroscopy : Measure optical activity to confirm enantiomeric excess .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?
Polar aprotic solvents (e.g., acetone, ethyl acetate) or mixed systems (e.g., ethanol/water) are recommended. Slow evaporation at controlled temperatures (4–10°C) minimizes kinetic trapping of undesired stereoisomers. Preferential crystallization techniques, guided by differential solubility of enantiomers, can further enhance purity .
Q. How can regioselective protection of hydroxyl groups be achieved during synthesis?
The hydroxymethyl group on the dioxolane ring (position 5R) can be selectively protected using acid-labile groups (e.g., tert-butyldimethylsilyl ether) under mild conditions. Acetaldehyde’s α-hydroxy group may require orthogonal protection (e.g., acetyl or benzoyl groups) to avoid side reactions. Monitoring via TLC or in-situ IR spectroscopy ensures selectivity .
Advanced Questions
Q. What strategies mitigate racemization during functionalization of the acetaldehyde moiety?
Racemization is minimized by:
Q. How does the dioxolane ring conformation influence reactivity in nucleophilic addition reactions?
The (4S,5R)-dioxolane adopts a puckered conformation, creating steric hindrance that directs nucleophiles to the Re or Si face of the acetaldehyde carbonyl. Computational studies (DFT) predict enhanced electrophilicity at C1 due to ring strain, while X-ray data reveal torsional angles (~120°) that correlate with reaction selectivity .
Q. Can density functional theory (DFT) predict the compound’s stability under varying pH conditions?
Yes. DFT simulations of protonation states and hydrolytic pathways reveal:
Q. How do crystallographic data resolve contradictions in reported melting points or solubility profiles?
Discrepancies often arise from polymorphic forms or hydrate/solvate formation. Single-crystal X-ray structures differentiate between:
Q. What role does the hydroxymethyl group play in intermolecular interactions during catalytic applications?
The hydroxymethyl (5R) group participates in hydrogen-bonding networks, stabilizing transition states in asymmetric catalysis. For example, in organocatalytic aldol reactions, it aligns substrates via OH···O=C interactions, as evidenced by X-ray-derived Hirshfeld surfaces .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
